molecular formula C11H13ClN2O3S B6193752 tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate CAS No. 2014417-23-1

tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B6193752
CAS No.: 2014417-23-1
M. Wt: 288.8
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Description

Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound that features a thiazolopyridine core

Properties

CAS No.

2014417-23-1

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Tert-butyl 2-chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: Similar structure but without the oxo group.

Uniqueness

Tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is unique due to the presence of both the chlorine and oxo groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research applications .

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